molecular formula C16H19N3 B095046 4-(2,4-Xylylazo)-2,5-xylidine CAS No. 136-21-0

4-(2,4-Xylylazo)-2,5-xylidine

Katalognummer: B095046
CAS-Nummer: 136-21-0
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: HGBRQTVTZZIIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Xylylazo)-2,5-xylidine is an organic compound with the molecular formula C16H19N3. It is a derivative of benzenamine, where the amino group is substituted with a 2,4-dimethylphenylazo group and additional methyl groups at the 2 and 5 positions of the benzene ring. This compound is known for its vibrant color and is often used as a dye.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Xylylazo)-2,5-xylidine typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 2,5-dimethylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly alkaline conditions for the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and hydrogen in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Xylylazo)-2,5-xylidine has various applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of colored materials, such as textiles and plastics.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, it may interact with cellular components, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenamine, 4-[(2,5-dimethylphenyl)azo]-N,N-dimethyl-
  • Benzenamine, 4-[(2,4-dimethylphenyl)azo]-N,N-dimethyl-

Uniqueness

The unique substitution pattern of 4-(2,4-Xylylazo)-2,5-xylidine imparts distinct chemical and physical properties, such as its specific color and reactivity. This makes it particularly useful in applications where precise color and stability are required.

Eigenschaften

CAS-Nummer

136-21-0

Molekularformel

C16H19N3

Molekulargewicht

253.34 g/mol

IUPAC-Name

4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3

InChI-Schlüssel

HGBRQTVTZZIIAW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C

Kanonische SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C

136-21-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.